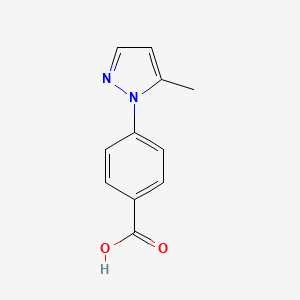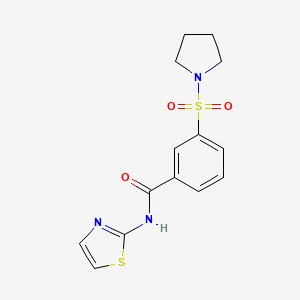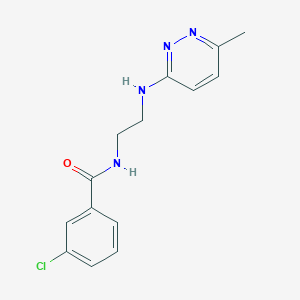
2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-fluoro-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzamide" is not directly mentioned in the provided papers. However, the papers discuss related fluoro-substituted benzamide derivatives, which can provide insights into the chemical class to which the compound belongs. These derivatives are of interest due to their biological activities, such as antagonistic effects on the CCR3 receptor, which is relevant in the context of inflammatory responses .
Synthesis Analysis
The synthesis of related compounds involves starting from a basic benzamide structure and introducing various substituents to enhance biological activity. For instance, the synthesis of a novel class of CCR3 receptor antagonists began with N-{1-[(6-fluoro-2-naphthyl)methyl]piperidin-4-yl}benzamide, which was identified through high throughput screening. Systematic modifications of this structure led to the development of more potent antagonists . This suggests that the synthesis of the compound would likely involve a multi-step process, starting with a simple benzamide and introducing the tetrahydrothiopyran and piperidine moieties in subsequent steps.
Molecular Structure Analysis
The molecular structure of fluoro-substituted benzamides is crucial for their biological activity. The X-ray crystal structure analysis of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, revealed that it crystallizes in the monoclinic space group with specific cell parameters and forms N-H···O hydrogen bonds within the crystal lattice . Similarly, the molecular structure of "this compound" would be expected to influence its physical properties and receptor binding characteristics.
Chemical Reactions Analysis
The chemical reactivity of fluoro-substituted benzamides can be inferred from their interactions in the crystal lattice and their behavior in biological systems. The presence of the fluorine atom can affect the electron distribution within the molecule, potentially altering its reactivity. The papers do not provide specific details on the chemical reactions of these compounds, but the structural analysis suggests that hydrogen bonding plays a significant role in their solid-state aggregation .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluoro-substituted benzamides are closely related to their molecular structure. For example, the crystallographic study of a 3 × 3 isomer grid of fluoro-N-(pyridyl)benzamides showed that the position of the fluorine and pyridine substituents significantly affects the melting point behavior of these compounds. The solid-state conformations and physicochemical properties are also influenced by the specific patterns of hydrogen bonding and molecular conformation . These findings suggest that the physical and chemical properties of "this compound" would be similarly influenced by its unique structural features.
Applications De Recherche Scientifique
Drug Metabolism and Pharmacokinetics
Research on compounds with structural similarities, such as various benzamide derivatives, has provided significant insights into their metabolism and pharmacokinetics. For instance, the study of the metabolism of flumatinib, a tyrosine kinase inhibitor, in chronic myelogenous leukemia patients revealed the main metabolic pathways involving N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis, alongside phase II glucuronidation and acetylation products (Gong et al., 2010). Such studies are crucial for understanding the metabolic fate of new compounds and for optimizing their therapeutic efficacy and safety profiles.
Imaging Agents for Medical Diagnostics
Fluorinated compounds have been extensively investigated for their utility as imaging agents, particularly in positron emission tomography (PET). The development of fluorine-18 labeled benzamide analogs for imaging the sigma2 receptor status of solid tumors demonstrates the potential of fluorinated benzamide derivatives in medical diagnostics (Tu et al., 2007). These compounds have shown high tumor uptake and acceptable tumor/normal tissue ratios, indicating their potential for non-invasive imaging of tumor biology.
Synthesis of Novel Therapeutic Agents
The synthesis of novel compounds with potential therapeutic applications is a significant area of research involving fluorinated benzamides. Studies on the synthesis and bioactivity of novel benzamides and their copper and cobalt complexes have explored their antimicrobial activities against a range of bacterial and fungal strains (Khatiwora et al., 2013). Such research highlights the potential of fluorinated benzamide derivatives in developing new antimicrobial agents.
Mécanisme D'action
Target of Action
Similar compounds have been found to target the κ-opioid receptor (kor) . The KOR is a type of opioid receptor in the brain that plays a key role in the regulation of pain, mood, and consciousness.
Mode of Action
Based on its structural similarity to known kor antagonists , it can be hypothesized that this compound may also act as a KOR antagonist. Antagonists bind to receptors but do not activate them. This prevents the receptor’s natural ligand (in this case, κ-opioids) from binding to the receptor, thereby inhibiting the receptor’s function.
Biochemical Pathways
Kor antagonists generally inhibit the effects of κ-opioids, which can lead to changes in pain perception, mood, and consciousness .
Pharmacokinetics
It is noted that a similar compound has good in vitro admet and in vivo pharmacokinetic characteristics .
Result of Action
As a potential kor antagonist, it could potentially reduce pain and alter mood and consciousness by inhibiting the effects of κ-opioids .
Propriétés
IUPAC Name |
2-fluoro-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2OS/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJORHSKCEYABFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC=C2F)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(butan-2-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2507251.png)







![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2507259.png)

![6-methyl-3-(pyridin-2-ylmethyl)-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507264.png)
![2-[9-(4-ethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2507266.png)
![8-Fluorospiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2507267.png)
